molecular formula C9H7F6N B127222 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine CAS No. 158388-49-9

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

Cat. No. B127222
M. Wt: 243.15 g/mol
InChI Key: MSVVDWREITXLOD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine is a compound that is not directly mentioned in the provided papers, but its structure suggests it is a fluorinated amine with potential biological activity. The presence of trifluoromethyl groups could imply increased lipophilicity and potential for interaction with biological receptors, as seen in similar compounds discussed in the papers.

Synthesis Analysis

The synthesis of related fluorinated ethylamines is described in the papers. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives is reported, starting from 4-fluoro-3-hydroxytoluene . Another paper discusses the use of (1,1,2-trifluoro-2-chloroethyl)-diethylamine as a fluorinating agent, which could be relevant for introducing fluorine atoms into organic molecules . These methods could potentially be adapted for the synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated ethylamines can be complex, with different conformers possible due to the presence of fluorine atoms. A study on a monohydrated 2-(4-fluorophenyl)ethylamine cluster used spectroscopic and computational methods to determine the most stable conformer, which involved a water molecule hydrogen-bonded to the nitrogen lone pair . This type of analysis could be applied to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine to understand its conformational preferences and interactions.

Chemical Reactions Analysis

The chemical reactivity of fluorinated ethylamines can be influenced by the presence of fluorine atoms. For example, the synthesis of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a compound with structural similarities, was synthesized and its biological actions were compared to dopamine and other analogs . The fluorine atoms can affect the reactivity of the molecule, potentially leading to unique biological activities.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and small size of fluorine. The presence of trifluoromethyl groups can increase the lipophilicity of a molecule, which can affect its biological activity, as seen in the case of N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine . The physical properties such as solubility, boiling point, and stability can also be significantly altered by the introduction of fluorine atoms.

Scientific Research Applications

Environmental Degradation of Fluorinated Compounds

Research on the microbial degradation of polyfluoroalkyl chemicals, which share structural similarities with 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, underscores the environmental persistence and challenges associated with these compounds. Liu and Avendaño (2013) reviewed the biodegradability studies of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives in environmental samples, highlighting the degradation pathways, half-lives, and potential formation of perfluoroalkyl acids through microbial action (Liu & Avendaño, 2013).

Applications in Material Science

The review by Shen et al. (2015) covers the recent advancements in C-F bond activation of aliphatic fluorides, providing methodologies for the synthesis of new fluorinated building blocks and the transformation of compounds bearing aliphatic fluoride, difluoromethylene, or trifluoromethyl groups. This research is crucial for the development of new materials and chemicals with enhanced properties due to the inclusion of fluorinated groups (Shen et al., 2015).

Pharmacological Significance

The strategic placement of trifluoromethyl groups in antitubercular drug design has been reviewed, highlighting the role of fluorinated substituents in modulating the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The review by Thomas (1969) suggests that the incorporation of trifluoromethyl groups into antitubercular agents could improve their potency and pharmacokinetic properties, demonstrating the pharmaceutical relevance of fluorinated compounds (Thomas, 1969).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVVDWREITXLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565506
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine

CAS RN

158388-49-9
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
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